Validated Synthetic Role: Spiroannulation in SR121463A Total Synthesis
2,2-Bis(2-bromoethyl)-1,3-dioxolane serves as a critical intermediate in the total synthesis of SR121463A, a selective vasopressin V2 receptor antagonist. In this published route, the compound (designated as intermediate XXII) undergoes cyclization with an indolinone intermediate using NaH in DMF to construct a key spirocyclic framework [1]. This validated application in a high-potency pharmaceutical candidate provides procurement justification that generic alkylating agents or alternative dioxolane derivatives cannot fulfill without route redesign.
| Evidence Dimension | Validated Synthetic Utility in Drug Synthesis |
|---|---|
| Target Compound Data | Spiroannulation step in SR121463A total synthesis; yield data available in primary reference |
| Comparator Or Baseline | Generic bifunctional alkylating agents |
| Quantified Difference | Route-specific validation (not quantitative yield comparison) |
| Conditions | NaH in DMF, cyclization with indolinone intermediate |
Why This Matters
This validated application in a drug synthesis provides procurement justification that generic alkylating agents cannot offer without route redesign.
- [1] Venkatesan, H.; et al. Total synthesis of SR 121463 A, a highly potent and selective vasopressin V2 receptor antagonist. J. Org. Chem. 2001, 66, 11, 3653. View Source
